![molecular formula C12H11ClN2O5S B1416374 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid CAS No. 1036518-53-2](/img/structure/B1416374.png)
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
“4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C12H11ClN2O5S. It has an average mass of 330.744 Da .
Molecular Structure Analysis
The molecular structure of “4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a carboxylic acid group and a sulfamoyl group linked to a chloro-methoxyphenyl group .Applications De Recherche Scientifique
Chemical Structure and Properties
The compound 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid belongs to a class of chemicals with complex structures, characterized by the presence of a pyrrole ring, a carboxylic acid group, and sulfamoyl and methoxy functional groups. These structural features suggest potential for diverse chemical reactivity and interactions. For instance, the presence of a pyrrole ring, a common moiety in many biologically active compounds, could imply a range of pharmacological activities, while the carboxylic acid group might contribute to its solubility and reactivity properties (Zhao et al., 2004).
Potential Biological Activities
Given the complexity of its structure, this compound could be a candidate for various biological studies. For example, derivatives of pyrrole-2-carboxylic acid have shown diverse biological activities, such as anti-inflammatory and analgesic effects, which could be explored for this compound as well (Muchowski et al., 1985). Moreover, the substitution pattern on the pyrrole ring could influence these activities, suggesting the need for detailed pharmacological evaluations.
Role in Chemical Synthesis
The unique structure of 4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid makes it a potentially valuable intermediate in organic synthesis. Compounds with similar structural features have been used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active substances (Kumar et al., 2017).
Applications in Material Science
Moreover, derivatives of pyrrole have been studied for their potential applications in material science, such as in the development of corrosion inhibitors. The presence of methoxy and sulfamoyl groups in this compound could contribute to its binding affinity to metal surfaces, making it a candidate for exploration in this field as well (Soltani et al., 2015).
Propriétés
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-20-11-3-2-7(4-9(11)13)15-21(18,19)8-5-10(12(16)17)14-6-8/h2-6,14-15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUBLTVGAUUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



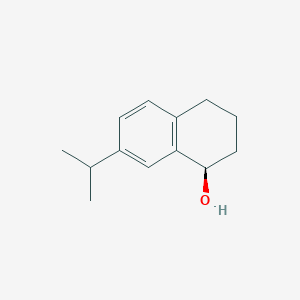
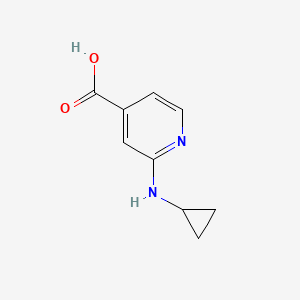

![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)
![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
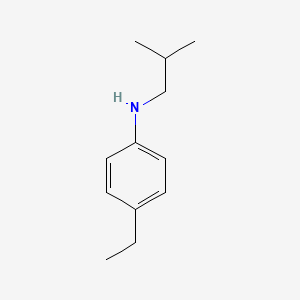
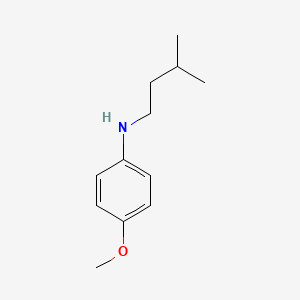
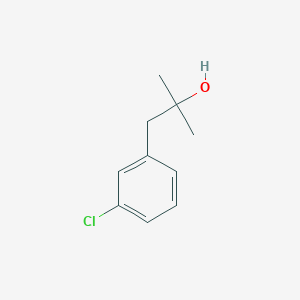


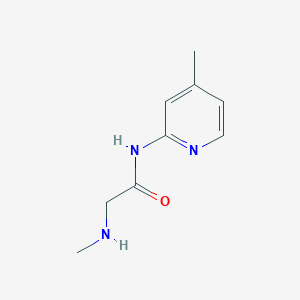


![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)